![molecular formula C12H15NOS B2710065 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1184748-02-4](/img/structure/B2710065.png)
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
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Overview
Description
Thieno[3,2-c]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a thiophene ring fused with a pyridine ring. The specific compound you mentioned, “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one”, is a derivative of this class, with additional functional groups attached .
Molecular Structure Analysis
The molecular structure of thieno[3,2-c]pyridine derivatives is characterized by a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) . The specific structure of “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-c]pyridine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without more specific information on “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one”, it’s difficult to provide a detailed analysis of its potential chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would depend on its specific molecular structure. Thieno[3,2-c]pyridine derivatives, in general, are likely to have properties common to aromatic heterocycles .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions associated with inflammation .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been found to be biologically active against cancer cells .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests potential applications in the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This makes them potentially useful in combating oxidative stress-related conditions .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests potential applications in the treatment of various microbial infections .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and using it .
Future Directions
properties
IUPAC Name |
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-10-9-6-8-15-11(9)5-7-13(10)12(14)4-2/h4,6,8,10H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGDCXIUFNWKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)C=C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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